![molecular formula C12H13NO3 B5680236 N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide](/img/structure/B5680236.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is responsible for catalyzing the mono- and di-methylation of histone H3 lysine 9, which plays a crucial role in gene expression and chromatin structure. BIX-01294 has been widely used as a tool compound in epigenetic research due to its specificity and potency.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide specifically targets the SET domain of G9a, which is responsible for its histone methyltransferase activity. It binds to a pocket within the SET domain and prevents the binding of the cofactor S-adenosylmethionine (SAM), which is required for histone methylation. This leads to a decrease in H3K9me1 and H3K9me2 levels, resulting in altered gene expression.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation of embryonic stem cells, promote neuronal differentiation, and inhibit cancer cell growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide in lab experiments is its specificity for G9a. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of G9a in various biological processes. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide is its relatively low potency, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the role of G9a in aging and age-related diseases. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide could be used in combination with other epigenetic inhibitors to study the combinatorial effects of histone modifications on gene expression.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with cyclopropanecarboxamide in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of G9a in various biological processes. It has been shown to inhibit G9a-mediated histone methylation in vitro and in vivo, leading to changes in gene expression and cellular differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has also been used to investigate the role of G9a in cancer, neurodegenerative diseases, and psychiatric disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(8-1-2-8)13-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRFRZZOODCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.